Methyl perillate

Vue d'ensemble

Description

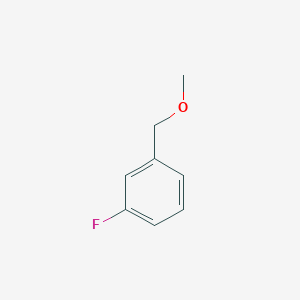

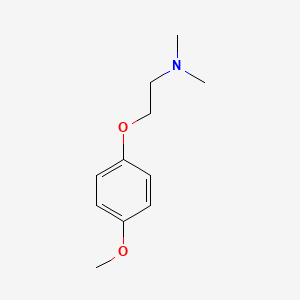

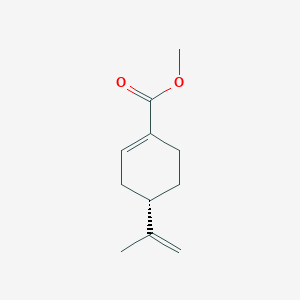

Methyl perillate is a highly functionalized plant compound that can be used as a precursor for the commodity chemical terephthalic acid . It is a monoterpenoid that occurs in the plant species Salvia dorisiana .

Synthesis Analysis

Methyl perillate can be produced on a large scale by fermentation in microorganisms . Its precursors, limonene and perillic acid (PA), can be obtained using microbial systems .Molecular Structure Analysis

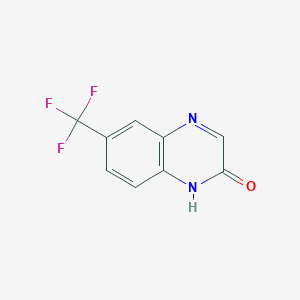

Methyl perillate carries an unsaturated six-membered ring, is functionalized at the para position, and has an acid group at the C7 position .Chemical Reactions Analysis

Methyl perillate can be converted to terephthalic acid in a mild conversion process, using dehydrogenation and oxidation reactions . During methylation, a by-product, 8-methoxy-methyl perillate (MMPA), is formed .Physical And Chemical Properties Analysis

Methyl perillate has an empirical formula of C11H16O2 and a molecular weight of 180.24 . Its refractive index is 1.491 (lit.), boiling point is 68-72 °C/0.04 mmHg (lit.), and density is 0.999 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Anti-Proliferative Activity

Methyl perillate and its derivatives have been studied for their potential anti-proliferative effects on cancer cells. In a study by Ma Jua, a series of perillic acid methyl ester derivatives were synthesized and tested for their inhibitory effects on tumor cell growth. These compounds, including methyl perillate, showed enhanced tumor cell growth inhibitory activity compared to perillic acid methyl ester alone (Ma Jua, 2014).

Mosquito Management

Research by N. Tabanca et al. explored the use of green and red Perilla frutescens essential oils for mosquito management. The study identified methyl perillate as one of the compounds with deterrent and larvicidal activity against the mosquito Aedes aegypti. Methyl perillate was found to be the most toxic compound to A. aegypti larvae among the tested compounds, suggesting potential as a biodegradable mosquito control agent (N. Tabanca et al., 2015).

Lipoxygenase Inhibition

In a study investigating the effects of compounds from defatted perilla seed on lipoxygenase activities, methyl ester derivatives of rosmarinic acid, a compound related to methyl perillate, were identified. These compounds showed inhibitory activity against lipoxygenases, indicating potential applications in preventing allergic hyper-reactivity and inflammatory responses (Hiroyo Yamamoto et al., 1998).

Metabolite Accumulation in Plants

A study by Jinhu Ma et al. reported the effects of methyl 3-(4-hydroxyphenyl) propionate, a compound structurally similar to methyl perillate, on plant growth and secondary metabolite accumulation in Perilla frutescens. The findings suggested that the application of such compounds could be a strategy for enhancing the medicinal properties of plants (Jinhu Ma et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The potential to exploit plant compounds that are less abundant, but functionally resemble commodity chemicals more closely, opens up new possibilities for future applications . The identification of compounds that carry appropriate functionalization and the development of sustainable procedures to convert them into bio-based building blocks may have high potential for future applications .

Propriétés

IUPAC Name |

methyl (4S)-4-prop-1-en-2-ylcyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMLJZJUVKEVCK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70556781 | |

| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl perillate | |

CAS RN |

26460-67-3 | |

| Record name | Methyl (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70556781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)

![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)